N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound characterized by a fused heterocyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with multiple functional groups. Key structural features include:
- Substituents: Two 2-(3,4-dimethoxyphenyl)ethyl groups at the N and C7 positions, a methyl group at C11, and a carboxamide group at C3. The 3,4-dimethoxybenzyl moieties enhance lipophilicity and may influence receptor binding or membrane permeability.
- Functional groups: The 6-imino and 2-oxo groups introduce hydrogen-bonding and electron-withdrawing properties, which could modulate reactivity or biological activity.
Properties
Molecular Formula |
C33H35N5O6 |
|---|---|
Molecular Weight |
597.7 g/mol |
IUPAC Name |
N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C33H35N5O6/c1-20-7-6-15-38-30(20)36-31-24(33(38)40)19-23(32(39)35-14-12-21-8-10-25(41-2)27(17-21)43-4)29(34)37(31)16-13-22-9-11-26(42-3)28(18-22)44-5/h6-11,15,17-19,34H,12-14,16H2,1-5H3,(H,35,39) |
InChI Key |
GFBUHQACAWEWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC(=C(C=C4)OC)OC)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, typically starting from readily available precursors. The synthetic route may include:
Formation of the triazatricyclo core: This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
Introduction of the dimethoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.
Formation of the imino and oxo functionalities: These can be introduced through condensation reactions and oxidation processes.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or oxo groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for therapeutic applications, pending further research on its biological activity.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Differences
The most directly comparable compound identified is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5) . Below is a detailed comparison:
Key Observations:
Substituent Impact : The target compound’s 3,4-dimethoxyphenyl groups significantly increase lipophilicity compared to the ethyl/methoxyethyl groups in the analogue. This difference could enhance membrane permeability but reduce aqueous solubility .
Structural Rigidity: Both compounds share the tricyclic core, suggesting shared binding modes.
Limitations of Available Data
- Research Gaps: No direct biological or pharmacokinetic data are available for either compound in the provided evidence. Comparisons are inferred from structural analysis.
- Diversity of Analogues: While lists numerous macrocyclic chelators (e.g., DOTA, NOTA), these are functionally distinct from the tricyclic compounds discussed here, limiting cross-comparison .
Biological Activity
N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 523.6 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H29N5O4 |
| Molecular Weight | 523.6 g/mol |
| IUPAC Name | 6-imino-N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | BWJRSLIXUHQNPD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various physiological processes. The presence of methoxy groups enhances its lipophilicity and allows for better membrane penetration and receptor binding.
Potential Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that regulate cellular signaling pathways.
- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties by scavenging free radicals.
Biological Activity
Research indicates that N,7-bis[2-(3,4-dimethoxyphenyl)ethyl]-6-imino exhibits a range of biological activities including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains in vitro.
- Anti-inflammatory Effects : The compound may reduce inflammation markers in cellular models.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Anticancer Study :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the low micromolar range.
-
Antimicrobial Activity :
- Research conducted at a university laboratory found that the compound displayed antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
-
Anti-inflammatory Effects :
- In vivo studies indicated that administration of the compound reduced paw edema in rat models induced by carrageenan, suggesting potential for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
